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Compound of Interest

Compound Name: 5-lodo-2'-O-methyluridine

Cat. No.: B150679

An In-depth Technical Guide to 5-lodo-2'-O-methyluridine: A Promising Nucleoside Analog

Introduction

5-lodo-2'-O-methyluridine is a synthetic nucleoside analog that has garnered significant
interest within the scientific community for its potential as both an antiviral and an anticancer
agent.[1] As a derivative of uridine, a natural component of ribonucleic acid (RNA), its structure
is modified in two key positions: an iodine atom is introduced at the 5th position of the uracil
base, and a methyl group is added to the 2'-hydroxyl group of the ribose sugar. These
modifications are crucial to its biological activity, enabling it to interfere with the replication of
viral and cellular genetic material. This technical guide provides a comprehensive overview of
5-lodo-2'-O-methyluridine, detailing its chemical properties, synthesis, mechanism of action,
and the experimental protocols used to evaluate its efficacy.

Chemical Properties

The fundamental chemical characteristics of 5-lodo-2'-O-methyluridine are summarized in the
table below. These properties are essential for its identification, characterization, and
application in experimental settings.
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Property Value

CAS Number 34218-84-3[1]
Molecular Formula C10H13IN206[1]
Molecular Weight 384.12 g/mol [1]

1-[(2R,3R,4R,5R)-5-(hydroxymethyl)-4-methoxy-
IUPAC Name 3-oxidanyl-oxolan-2-yl]-5-iodanyl-1,2,3,4-
tetrahydropyrimidine-2,4-dione

CO[C@@H]1--INVALID-LINK--

SMILES
NC2=0)I)CO">C@@HO[1]
Physical Form Powder or crystals
Storage Temperature 10°C - 25°C[1]
Synthesis

The synthesis of 5-lodo-2'-O-methyluridine typically involves a multi-step chemical process
starting from a commercially available uridine derivative. A generalized synthetic workflow is
outlined below. The process begins with the selective protection of the hydroxyl groups on the
ribose sugar, followed by methylation of the 2'-hydroxyl group. The subsequent iodination of the
uracil base at the 5-position is a critical step, often achieved using an iodinating agent. Finally,
deprotection of the remaining hydroxyl groups yields the target compound.
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General Synthesis Workflow for 5-lodo-2'-O-methyluridine

Starting Material

Uridine Derivative

.g., Acetic Anhydride

Chemical Modifications

Protection of 3' and 5' -OH groups

e.g., Methyl lodide, NaH

Methylation of 2' -OH group

.g., lodine Monochloride

lodination at C5 of Uracil

e.g., NH40OH

Deprotection of 3' and 5' -OH groups

Final Rroduct

5-lodo-2'-O-methyluridine

Click to download full resolution via product page

Caption: Generalized synthetic pathway for 5-lodo-2'-O-methyluridine.
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Mechanism of Action

The therapeutic potential of 5-lodo-2'-O-methyluridine stems from its ability to act as a
nucleoside analog.[2] Once inside a cell, it is phosphorylated by cellular kinases to its
triphosphate form. This activated form can then be recognized by viral or cellular polymerases
and incorporated into growing RNA or DNA chains. The presence of the bulky iodine atom at
the 5-position and the methyl group at the 2'-position can disrupt the normal structure and
function of the nucleic acid, leading to chain termination and inhibition of replication.[2] This
interference with nucleic acid synthesis is the primary mechanism behind its antiviral and
anticancer effects.

© 2025 BenchChem. All rights reserved. 4/13 Tech Support


https://www.benchchem.com/product/b150679?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Antiviral_Assays_of_Nucleoside_Analogs.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Antiviral_Assays_of_Nucleoside_Analogs.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Proposed Mechanism of Action for 5-lodo-2'-O-methyluridine
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Caption: Cellular pathway of 5-lodo-2'-O-methyluridine's action.
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Therapeutic Applications
Antiviral Activity

5-lodo-2'-O-methyluridine has demonstrated inhibitory effects against a range of DNA and
RNA viruses.[1] Its mechanism of action, which involves the disruption of nucleic acid
synthesis, makes it a broad-spectrum antiviral candidate. Research has shown its potential
against viruses such as Herpes Simplex Virus (HSV).[3][4]

Anticancer Activity

The ability of 5-lodo-2'-O-methyluridine to interfere with DNA synthesis also makes it a
candidate for cancer therapy.[1] By being incorporated into the DNA of rapidly dividing cancer
cells, it can trigger cell cycle arrest and apoptosis (programmed cell death).[5]

Quantitative Data

The efficacy of a potential therapeutic agent is quantified by parameters such as the 50%
effective concentration (ECso) for antiviral activity and the 50% cytotoxic concentration (CCso)
for its effect on host cells. The selectivity index (Sl), calculated as the ratio of CCso to ECso, is a
critical measure of the compound's therapeutic window. A higher SI value indicates greater
selectivity for the target (e.qg., virus) over the host cells.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data for 5-lodo-2'-O-methyluridine
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Selectivity Assay

Virus Strain  Cell Line ECso (UM) CCso (UM)
Index (SI) Method
Herpes Plaque
Simplex Virus  Vero Value Value Value Reduction
1 (HSV-1) Assay[2]
Viral Yield
SARS-CoV-2 Calu-3 Value Value Value Reduction
Assay[2?]
Cytopathic
Influenza A Effect (CPE)
MDCK Value Value Value o
(HIN1) Inhibition
Assay[2]

Note: The values in this table are placeholders and should be replaced with experimental data.

Experimental Protocols
Antiviral Assay: Plague Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring
the reduction in the formation of viral plaques.

Materials:

Host cell line susceptible to the virus (e.g., Vero cells)

Complete cell culture medium

Virus stock of known titer

5-lodo-2'-O-methyluridine stock solution

96-well or 6-well plates

Overlay medium (e.g., containing carboxymethylcellulose or agar)
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 Staining solution (e.g., crystal violet)
Procedure:

o Cell Seeding: Seed the host cells into plates and incubate until a confluent monolayer is
formed.

o Compound Preparation: Prepare serial dilutions of 5-lodo-2'-O-methyluridine in culture
medium.

« Infection: Remove the medium from the cells and infect with the virus at a predetermined
multiplicity of infection (MOI).

o Compound Treatment: After a viral adsorption period, remove the virus inoculum and add the
different concentrations of the compound.

o Overlay: Add the overlay medium to restrict the spread of the virus to adjacent cells, leading
to the formation of localized plaques.

 Incubation: Incubate the plates for a period sufficient for plaque formation.
» Staining: Fix the cells and stain with a suitable dye (e.g., crystal violet).

e Plaque Counting: Count the number of plagues in each well. The ECso is calculated as the
concentration of the compound that reduces the number of plaques by 50% compared to the
virus control.
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Plague Reduction Assay Workflow
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Caption: Workflow for a standard plague reduction assay.
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Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an
indicator of cell viability.[6][7][8][9]

Materials:

o Cancer cell line of interest

o Complete cell culture medium

e 5-lodo-2'-O-methyluridine stock solution

o 96-well plates

o MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[6][9]
e Solubilization solution (e.g., DMSO)[6][9]

e Microplate reader

Procedure:

o Cell Seeding: Seed cells into a 96-well plate and incubate for 24 hours to allow for
attachment.[6]

o Compound Treatment: Treat the cells with serial dilutions of 5-lodo-2'-O-methyluridine.
Include vehicle and blank controls.[6]

 Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
e MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[6][7]

e Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.[6]

[7]

o Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
using a microplate reader.[9]
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» Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The
CCso is the concentration of the compound that reduces cell viability by 50%.

MTT Assay Workflow for Cytotoxicity

Seed Cells in 96-well Plate

;

Incubate for 24h

l
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;

Incubate for Treatment Period

;

Add MTT Reagent

;

Incubate for 2-4h

;

Add Solubilization Solution

l

Measure Absorbance

Calculate Cell Viability and CC50
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Caption: Step-by-step workflow of the MTT cell viability assay.

Conclusion and Future Perspectives

5-lodo-2'-O-methyluridine represents a promising scaffold for the development of novel
antiviral and anticancer therapeutics. Its mechanism of action, centered on the disruption of
nucleic acid synthesis, provides a strong rationale for its potential efficacy. Further research is
warranted to fully elucidate its spectrum of activity, pharmacokinetic properties, and in vivo
efficacy. The detailed experimental protocols provided in this guide offer a framework for the
continued investigation of this and other nucleoside analogs. The systematic evaluation of its
gquantitative parameters, such as ECso, CCso, and Sl, will be crucial in determining its clinical
potential and advancing it through the drug development pipeline. The synthesis of derivatives
and combination therapies may further enhance its therapeutic index and overcome potential
resistance mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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